Ramipril Methyl Ester as a Prodrug: A Technical Guide for Drug Development Professionals
Ramipril Methyl Ester as a Prodrug: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of ramipril methyl ester, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor, ramiprilat. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles underpinning its design, synthesis, bioanalytical evaluation, and mechanism of action. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and trustworthiness.
The Strategic Imperative of Prodrug Design: The Case for Ramipril Esters
The development of orally bioavailable drugs that target the renin-angiotensin-aldosterone system (RAAS) has been a cornerstone of cardiovascular therapy. Ramiprilat, the active diacid metabolite, is a powerful inhibitor of ACE, but its polarity limits its oral absorption. To overcome this, a prodrug strategy was employed, esterifying one of the carboxylic acid groups to enhance lipophilicity and facilitate absorption. Ramipril, the marketed drug, is the ethyl ester prodrug.[1][2] This guide, however, will focus on the closely related ramipril methyl ester , providing a technical framework for its synthesis, characterization, and evaluation. The choice between a methyl and an ethyl ester can influence the rate of hydrolysis, bioavailability, and manufacturing processes, making a comparative understanding crucial for drug development.
Synthesis and Characterization of Ramipril Methyl Ester
The synthesis of ramipril and its esters is a multi-step process that requires careful control of stereochemistry to ensure the desired pharmacological activity.[1][3][4] Regulatory authorities mandate the isolation, identification, and characterization of any impurities.[3]
Synthetic Pathway
A common route for the synthesis of ramipril involves the coupling of two key intermediates: N-[1-(S)-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester. For the synthesis of ramipril methyl ester, the corresponding methoxycarbonyl intermediate would be utilized.
Alternatively, transesterification of the commercially available ramipril (ethyl ester) presents a viable synthetic route to obtain the methyl ester.[5][6][7]
Proposed Transesterification Protocol:
-
Dissolution: Dissolve ramipril (ethyl ester) in an excess of anhydrous methanol.
-
Catalysis: Add a suitable catalyst. For acidic catalysis, a small amount of concentrated sulfuric acid or a solid acid catalyst can be used. For basic catalysis, sodium methoxide is a common choice.[5]
-
Reaction: Reflux the mixture for a period determined by reaction monitoring (e.g., via thin-layer chromatography or HPLC).
-
Neutralization and Extraction: After completion, neutralize the reaction mixture. If an acid catalyst was used, a weak base like sodium bicarbonate is added. If a basic catalyst was used, a weak acid like acetic acid is added. The product is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified using column chromatography or recrystallization to yield pure ramipril methyl ester.
Physicochemical Characterization
The identity and purity of the synthesized ramipril methyl ester must be rigorously confirmed.
| Property | Value | Source |
| Molecular Formula | C22H30N2O5 | [8] |
| Molecular Weight | 402.48 g/mol | [8] |
| CAS Number | 108313-11-7 | [8] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the molecular structure. The presence of a singlet integrating to three protons around 3.6-3.8 ppm in the ¹H NMR spectrum would be indicative of the methyl ester group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl (C=O) group (typically around 1730-1750 cm⁻¹), the amide carbonyl group (around 1650 cm⁻¹), and the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹).[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass of the molecule. The fragmentation pattern can also provide structural information.[11]
Bioactivation and Mechanism of Action
Ramipril methyl ester is a prodrug that requires in vivo enzymatic hydrolysis to its active form, ramiprilat.[1]
Enzymatic Hydrolysis
The primary enzyme responsible for the hydrolysis of ramipril is carboxylesterase 1 (CES1), which is highly expressed in the liver.[12][13][14][15]
In Vitro Hydrolysis Assay Protocol:
-
Reagents:
-
Ramipril methyl ester stock solution (in a suitable solvent like DMSO).
-
Human liver microsomes or recombinant human CES1.
-
Phosphate buffer (pH 7.4).
-
Cofactors (if necessary, though CES1 is generally cofactor-independent).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the buffer and enzyme solution to 37°C.
-
Initiate the reaction by adding the ramipril methyl ester stock solution to the enzyme mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of ramipril methyl ester and the formed ramiprilat using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of ramiprilat formed over time to determine the initial reaction velocity.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.
-
Mechanism of ACE Inhibition
Ramiprilat, the active metabolite, is a potent inhibitor of angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, ramiprilat leads to decreased levels of angiotensin II, resulting in vasodilation and a reduction in blood pressure.
Pharmacokinetics and Bioanalytical Quantification
The pharmacokinetic profile of ramipril is characterized by its absorption as the ester prodrug, followed by its conversion to the active metabolite, ramiprilat.[16]
Pharmacokinetic Parameters of Ramipril (Ethyl Ester)
| Parameter | Ramipril (Ethyl Ester) | Ramiprilat | Source |
| Bioavailability | ~28-66% | ~44% | [2][17] |
| Protein Binding | ~73% | ~56% | [16] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2-4 hours | [16] |
| Elimination Half-life | Biphasic: initial 2-4 hours, terminal >50 hours | Triphasic: initial 2-4 hours, apparent 9-18 hours, terminal >50 hours | [16] |
The difference in the ester group (methyl vs. ethyl) could potentially lead to differences in the rate of hydrolysis and, consequently, the pharmacokinetic profile. A methyl ester might be hydrolyzed more rapidly, leading to a shorter Tmax for ramiprilat.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ramipril and ramiprilat in biological matrices due to its high sensitivity and selectivity.[16][18][19][20]
Detailed LC-MS/MS Protocol for Ramipril and Ramiprilat in Human Plasma:
-
Sample Preparation (Protein Precipitation): [18][21]
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of ramipril or a structurally similar compound).
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.[21]
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Monitor the transition of the parent ion (m/z) to a specific product ion.
-
Ramiprilat: Monitor the transition of its parent ion to a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10).[22][23][24][25][26] Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
-
Regulatory Considerations for Prodrug Development
The development of a prodrug like ramipril methyl ester is subject to specific regulatory scrutiny.[7] Key considerations include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the active metabolite must be thoroughly characterized.
-
Bioequivalence: If the methyl ester is being developed as an alternative to the ethyl ester, bioequivalence studies will be required to compare their pharmacokinetic profiles.[27]
-
Safety and Toxicology: The potential toxicity of the prodrug itself, in addition to the active moiety and any other metabolites, must be evaluated.
-
Bioanalytical Method Validation: The FDA and other regulatory agencies have specific guidance documents for the validation of bioanalytical methods, which must be strictly adhered to.[22][23][24][25][26]
Conclusion
Ramipril methyl ester, as a prodrug of ramiprilat, represents a valuable tool for researchers and a potential therapeutic agent. Its successful development hinges on a thorough understanding of its synthesis, characterization, bioactivation, and pharmacokinetics. The protocols and principles outlined in this guide provide a robust framework for its evaluation, emphasizing the importance of scientific rigor and regulatory compliance in the journey from the laboratory to the clinic.
References
- US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents.
-
Ramipril | C23H32N2O5 | CID 5362129 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. European Patent Office. Available from: [Link]
-
The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available from: [Link]
-
Ramipril methyl ester | C22H30N2O5 | CID 11611080 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Transesterification. Master Organic Chemistry. Available from: [Link]
-
Comparative Bioavailability Study of Two Ramipril Tablet Formulations in Indonesian Healthy Volunteers. ResearchGate. Available from: [Link]
-
FTIR spectra of ramipril. ResearchGate. Available from: [Link]
-
In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS. ResearchGate. Available from: [Link]
-
PHARMACEUTICAL SCIENCES. iajps. Available from: [Link]
-
In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. ResearchGate. Available from: [Link]
-
Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. National Center for Biotechnology Information. Available from: [Link]
-
Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. ResearchGate. Available from: [Link]
-
Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma. National Center for Biotechnology Information. Available from: [Link]
-
In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. The Capital Region of Denmark's Research Portal. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Statistical summary of the comparative bioavailability data of ramipril (n = 23). ResearchGate. Available from: [Link]
-
RAMIPRIL METHYL ESTER. precisionFDA. Available from: [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. Available from: [Link]
-
In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors - Semantic Scholar. Semantic Scholar. Available from: [Link]
-
SIMULTANEOUS ESTIMATION OF RAMIPRIL AND ITS ACTIVE METABOLITE RAMIPRILAT IN HUMAN PLASMA BY ESI-LC-MS/MS. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. Available from: [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available from: [Link]
- Ramipril Related Compound B (20 mg) ((2S,3aS,6aS)-1-{[(S) - USP Store. USP. Available from: https://store.usp.org/product/1598323
-
Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. Trade Science Inc. Available from: [Link]
-
In Vitro Application of Hydrolase Reaction Phenotyping in Early Discovery Research. SciSpace. Available from: [Link]
-
FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics. Available from: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]
Sources
- 1. US6407262B1 - Process for the preparation of Ramipril - Google Patents [patents.google.com]
- 2. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 4. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. Ramipril methyl ester | C22H30N2O5 | CID 11611080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iajps.com [iajps.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.regionh.dk [research.regionh.dk]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. tsijournals.com [tsijournals.com]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
